molecular formula C6H8N2O B021726 (4-Aminopyridin-2-yl)methanol CAS No. 100114-58-7

(4-Aminopyridin-2-yl)methanol

Cat. No. B021726
CAS RN: 100114-58-7
M. Wt: 124.14 g/mol
InChI Key: ZBKZWFGHOALGNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds and methodologies can provide insights into potential approaches for synthesizing (4-Aminopyridin-2-yl)methanol. For example, electrochemical synthesis has been employed for producing novel adducts of 2-aminopyridine and methanol in metal chelates, which indicates the versatility of electrochemical methods in synthesizing complex organic compounds (Garnovskii et al., 2003). Similarly, the reaction of aryl(3-isocyanopyridin-4-yl)methanones with aryl Grignard reagents for the synthesis of pyrrolo[2,3-c]pyridin-3-ols demonstrates the use of Grignard reactions in constructing pyridine-containing compounds (Kobayashi et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated through various spectroscopic and crystallographic techniques. For instance, single-crystal XRD analysis of 4-aminopyridinium picrate highlighted the crystalline structure and provided detailed information about molecular geometry, which is crucial for understanding the structural aspects of pyridine derivatives (Aditya Prasad et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving pyridine derivatives often involve complex transformations. For example, the charge-transfer reaction between 4-aminopyridine and dihydroxy-p-benzoquinone in methanol showcases the reactivity of pyridine derivatives in forming charge-transfer complexes (Al-Ahmary et al., 2013). This reactivity is significant for understanding the chemical properties of this compound.

Physical Properties Analysis

The physical properties of pyridine derivatives can be diverse. Spectrophotometric studies, for instance, have been used to investigate the proton transfer equilibrium between 2-aminopyridine and dinitrophenol in methanol, revealing insights into the stability and solubility of these compounds (Al-Ahmary et al., 2013).

Chemical Properties Analysis

The chemical properties of this compound and related compounds can be elucidated through their reactivity and interaction with various reagents. The enhanced selectivities for the hydroxyl-directed methanolysis of esters using 2-acyl-4-aminopyridine class of acyl transfer catalysts is an example of the specific chemical reactivity that can provide insights into the chemical properties of pyridine derivatives (Sammakia & Hurley, 2000).

Scientific Research Applications

  • Pharmaceutical and Biotechnological Applications : A study developed a one-pot method for preparing (2-aminopyridin-4-yl)methanol, a key component of imidazo[1,2-a]pyridine, indicating potential applications in pharmaceuticals and biotechnology (Lifshits, Ostapchuk, & Brel, 2015).

  • Chemical Reaction Studies : A spectrophotometric study explored the charge-transfer reaction between 4-aminopyridine and 2,5-dihydroxy-p-benzoquinone, indicating the formation of a stable complex with significant applications in chemical processes (Al-Ahmary, Habeeb, & Alsolmy, 2013).

  • Polymer Synthesis : A 4-aminopyridine/Cu(I) catalyst system was found to be highly efficient in the synthesis of poly(2,6-dimethyl-1,4-phenylene ether), offering advancements in material science and polymer production (Kim et al., 2018).

  • Enhanced Selectivities in Chemical Reactions : 2-Acyl-4-aminopyridine catalysts demonstrated enhanced selectivity for hydroxyl-directed methanolysis of esters, which is crucial for various chemical synthesis processes (Sammakia & Hurley, 2000).

  • Luminescence and Material Sciences : Aminopyridines showed significant fluorescence quantum yields in aprotic solvents, indicating potential applications in optoelectronic devices and sensors (Kimura, Takaoka, & Nagai, 1977).

  • Nonlinear Optics : 4-Amino-1-methylpyridinium benzenesulfonate salts demonstrated potential for second-order nonlinear optics, expanding possibilities in photonic technologies (Anwar et al., 2000).

Safety and Hazards

“(4-Aminopyridin-2-yl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Aminopyridines, including “(4-Aminopyridin-2-yl)methanol”, have been extensively studied in the last few decades due to their interesting biological activities . The diversity in their pharmacological activities has attracted many researchers to explore their potential . Future research may focus on the development of newer compounds with aminopyridines moieties that could offer high bioactivity and lesser toxicity .

properties

IUPAC Name

(4-aminopyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-5-1-2-8-6(3-5)4-9/h1-3,9H,4H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKZWFGHOALGNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701311554
Record name 4-Amino-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100114-58-7
Record name 4-Amino-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100114-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-aminopyridin-2-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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